tert-Butyl 4-(aminomethyl)-1H-indole-1-carboxylate
Overview
Description
Scientific Research Applications
Structural Analysis and Synthesis
- X-Ray Structure and Analysis : Tert-butyl 4-(aminomethyl)-1H-indole-1-carboxylate analogs have been synthesized and analyzed using X-ray diffraction and NMR spectroscopy. These compounds show significant interactions and polar characteristics, which are critical in understanding their molecular behavior (Boraei, Soliman, Haukka, & Barakat, 2021).
- Enantioselective Synthesis : This compound has been used in the enantioselective synthesis of 3-aminopropanoic acid derivatives, showcasing its potential in creating structurally specific and chirally active molecules (Arvanitis, Ernst, LudwigéD’Souza, Robinson, & Wyatt, 1998).
Chemical Modification and Applications
- Annulation and Synthesis of Gamma-Carbolines : The compound serves as a precursor in the palladium-catalyzed intramolecular annulation process, leading to the synthesis of gamma-carboline derivatives. This highlights its role in synthesizing complex heterocyclic structures (Zhang & Larock, 2003).
- Synthesis of Tert-Butyl Esters : Tert-butyl esters of indole-carboxylic acids, including this compound, have been synthesized using tert-butyl trichloroacetimidate. This synthesis is significant for creating ester derivatives of various heterocyclic carboxylic acids (Fritsche, Deguara, & Lehr, 2006).
- Condensation Reactions : The compound is involved in novel condensation reactions with non-nucleophilic N-heterocycles, playing a critical role in acylation processes. This showcases its versatility in organic synthesis (Umehara, Ueda, & Tokuyama, 2016).
Crystal Structure and Molecular Interactions
- Crystal Structure Analysis : The crystal structure of this compound and its derivatives provides insights into molecular interactions and hydrogen bonding patterns, which are crucial for understanding their chemical behavior (Thenmozhi, Kavitha, Dhayalan, Mohanakrishnan, & Ponnuswamy, 2009).
Catalytic Applications and Synthesis
- Aerobic Oxidation Catalysis : Derivatives of this compound act as catalysts in the chemoselective aerobic oxidation of allylic and benzylic alcohols, demonstrating its potential in catalysis (Shen, Kartika, Tan, Webster, & Narasaka, 2012).
Mechanism of Action
Safety and Hazards
Future Directions
The future directions for research on “tert-Butyl 4-(aminomethyl)-1H-indole-1-carboxylate” could include further investigation into its synthesis, molecular structure, chemical reactions, mechanism of action, physical and chemical properties, and safety profile . This would provide a more comprehensive understanding of the compound and its potential applications.
Properties
IUPAC Name |
tert-butyl 4-(aminomethyl)indole-1-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18N2O2/c1-14(2,3)18-13(17)16-8-7-11-10(9-15)5-4-6-12(11)16/h4-8H,9,15H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GLWDBVSNSVHLRT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1C=CC2=C(C=CC=C21)CN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80697371 | |
Record name | tert-Butyl 4-(aminomethyl)-1H-indole-1-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80697371 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
246.30 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
887584-07-8 | |
Record name | tert-Butyl 4-(aminomethyl)-1H-indole-1-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80697371 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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